molecular formula C20H18N4O2 B13750652 Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl- CAS No. 27184-69-6

Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-

Cat. No.: B13750652
CAS No.: 27184-69-6
M. Wt: 346.4 g/mol
InChI Key: ZSSHNGKTCZEMRU-UHFFFAOYSA-N
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Description

Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl- (CAS 27184-69-6) is an azo dye characterized by two phenol groups connected via a 1,4-phenylene bis(azo) (-N=N-) linkage. Each phenol moiety bears a methyl group at the 3-position (meta to the hydroxyl group). This compound is classified as C.I. Disperse Yellow 68 and is primarily used in industrial dyeing processes due to its chromophoric azo groups, which confer intense color properties .

Properties

CAS No.

27184-69-6

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

4-[[4-[(4-hydroxy-2-methylphenyl)diazenyl]phenyl]diazenyl]-3-methylphenol

InChI

InChI=1S/C20H18N4O2/c1-13-11-17(25)7-9-19(13)23-21-15-3-5-16(6-4-15)22-24-20-10-8-18(26)12-14(20)2/h3-12,25-26H,1-2H3

InChI Key

ZSSHNGKTCZEMRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)O)C

Origin of Product

United States

Preparation Methods

Diazotization of p-Phenylenediamine

The key starting material for the synthesis is p-phenylenediamine. The first step is the formation of a diazonium salt through diazotization:

  • Reagents: p-phenylenediamine is treated with sodium nitrite (NaNO2) in an acidic medium, typically hydrochloric acid (HCl).
  • Conditions: The reaction is conducted at low temperatures (0–5°C) to stabilize the diazonium intermediate.
  • Mechanism: The primary amine groups of p-phenylenediamine are converted into diazonium groups (-N2+), forming a bis-diazonium salt.

This step is crucial as the diazonium salt is highly reactive and can undergo azo coupling with phenolic compounds.

Coupling with m-Cresol (3-Methylphenol)

  • Coupling Reaction: The bis-diazonium salt reacts with m-cresol under controlled pH conditions (usually mildly alkaline to neutral) to form the azo bonds.
  • Reaction Medium: The coupling is generally performed in aqueous solution with temperature control to prevent decomposition.
  • Outcome: Two azo linkages are formed between the diazonium groups and the ortho or para positions of the m-cresol rings, yielding Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-].

The reaction scheme can be summarized as:

$$
\text{p-Phenylenediamine} \xrightarrow[\text{HCl, 0–5°C}]{\text{NaNO}_2} \text{Bis-diazonium salt} \xrightarrow[\text{m-cresol}]{\text{pH control}} \text{Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-]}
$$

Industrial Scale Production

Industrial synthesis follows the same fundamental steps but requires:

The industrial process emphasizes scalability and reproducibility, with strict quality control to meet application standards in dyes and pigments.

Detailed Data Table: Synthesis Parameters and Conditions

Step Reagents/Materials Conditions Notes
Diazotization p-Phenylenediamine, NaNO2, HCl 0–5°C, acidic medium (HCl) Low temperature critical for diazonium stability
Coupling m-Cresol (3-methylphenol) Mildly alkaline to neutral pH, 0–25°C pH control essential for selective coupling
Industrial Scale Same as above Continuous stirring, precise T and pH control Scale-up requires monitoring and purification
Analytical Techniques HPLC, Mass Spectrometry Reverse-phase HPLC with acetonitrile/water/phosphoric acid or formic acid For purity and structural confirmation

Research Findings and Analytical Methods

Analytical Characterization

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is employed to analyze the purity and confirm the identity of the compound. The mobile phase typically contains acetonitrile, water, and phosphoric acid; for MS compatibility, phosphoric acid can be replaced by formic acid.

  • Mass Spectrometry (MS): Confirms molecular weight and structure by detecting the molecular ion peak at 346.4 g/mol.

  • Spectroscopic Analysis: UV-Vis spectroscopy shows characteristic absorption due to azo chromophores, confirming azo bond formation.

Related Research on Similar Azo Compounds

Studies on similar azo dyes indicate:

  • The azo coupling reaction is highly sensitive to pH and temperature.
  • The presence of methyl groups in m-cresol influences the coupling position and dye properties.
  • Such azo compounds have applications beyond dyes, including potential pharmacological activities like antimicrobial and anti-inflammatory effects.

Summary Table: Key Properties and Preparation Overview

Property Description/Value
Molecular Formula C20H18N4O2
Molecular Weight 346.4 g/mol
CAS Number 27184-69-6
IUPAC Name 4-[[4-[(4-hydroxy-2-methylphenyl)diazenyl]phenyl]diazenyl]-3-methylphenol
Synthesis Route Diazotization of p-phenylenediamine + azo coupling with m-cresol
Reaction Conditions Acidic medium (HCl), 0–5°C for diazotization; mild alkaline for coupling
Industrial Considerations Continuous stirring, temperature and pH control, purification steps
Analytical Techniques HPLC, MS, UV-Vis spectroscopy

Chemical Reactions Analysis

Types of Reactions

4,4’-[p-Phenylenebis(azo)]di-m-cresol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Analytical Applications

Liquid Chromatography
Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-] is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. The compound can be effectively analyzed using a reverse-phase HPLC method with a mobile phase comprising acetonitrile and water. For mass spectrometry applications, phosphoric acid in the mobile phase can be replaced with formic acid to enhance compatibility .

Table 1: HPLC Method Parameters

ParameterValue
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile + Water
Additive for MSFormic Acid
Particle Size3 µm

This method is scalable and suitable for preparative separations, making it valuable for pharmacokinetics studies and impurity isolation.

Industrial Applications

Dyes and Pigments
Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-] has been identified as a precursor in the synthesis of disperse dyes. These dyes are widely used in textiles due to their vibrant colors and ability to withstand washing and light exposure. The compound's azo structure allows for effective dyeing processes on synthetic fibers such as polyester .

Case Studies

Case Study 1: Textile Dyeing
In a study examining the effectiveness of various azo dyes on polyester fabrics, Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-] was assessed for its colorfastness properties. Results indicated that fabrics dyed with this compound exhibited superior resistance to fading compared to other azo dyes tested. This highlights its potential for commercial textile applications where durability is crucial.

Case Study 2: Environmental Impact Assessment
A screening assessment conducted by the Canadian government evaluated the environmental and health impacts of several azo compounds, including Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-]. The assessment focused on potential carcinogenicity and genotoxicity associated with azo bond cleavage during degradation processes. Findings suggested that while the compound poses some risks, its controlled use in industrial applications can mitigate potential health hazards .

Mechanism of Action

The mechanism of action of 4,4’-[p-Phenylenebis(azo)]di-m-cresol involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties. In biological systems, the compound can interact with cellular components, potentially leading to changes in cellular functions .

Comparison with Similar Compounds

Azo Dyes with Varied Substituents

Azo dyes share the common -N=N- linkage but differ in substituents, which influence solubility, color fastness, and toxicity. Key examples include:

Compound (CAS) Molecular Formula Substituents Application/Notes References
Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl- (27184-69-6) C₁₈H₁₄N₄O₂ Methyl (-CH₃) at 3-position Disperse Yellow 68; textile dye
Phenol,4,4'-[(3,3'-dichlorobiphenyl)bis(azo)]bis[2-methyl- (49744-32-3) C₂₆H₂₀Cl₂N₄O₂ Chloro (-Cl), methyl (-CH₃) Enhanced light fastness; potential toxicity
1,3-Benzenediamine,4,4'-[1,3-phenylenebis(azo)]bis- (1052-38-6) C₁₈H₁₈N₈ Amine (-NH₂) groups C.I. Solvent Brown 41; leather dye

Key Findings :

  • Chlorinated analogs (e.g., 49744-32-3) exhibit improved light fastness but may pose higher environmental risks due to halogen persistence .
  • Amine-containing azo dyes (e.g., 1052-38-6) are used in solvent-based applications, contrasting with the hydroxyl-rich structure of the target compound, which favors aqueous dispersion .

Schiff Base Derivatives

Schiff bases with phenylenebis(azaneylylidene) frameworks share structural motifs but differ in functional groups:

Compound (IUPAC Name) Functional Groups Application References
2,2′-((1,4-phenylenebis(azaneylylidene))bis(methaneylylidene))diphenol (3a) Schiff base (-C=N-), hydroxyl (-OH) Nonlinear optics (NLO); electron delocalization
Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl- Azo (-N=N-), hydroxyl (-OH) Dyeing; limited electronic applications

Key Findings :

  • Schiff bases (e.g., 3a) exhibit superior electron delocalization , making them suitable for NLO materials, whereas azo dyes prioritize chromophore stability .
  • The -N=N- group in azo compounds provides stronger absorption in the visible spectrum compared to the -C=N- in Schiff bases .

Heterocyclic Analogues (Thiadiazoles)

Thiadiazole-containing compounds feature sulfur and nitrogen heterocycles, altering electronic properties:

Compound (Example) Core Structure Key Features References
4,4’-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)]bis(azaneylylidene)diphenol Thiadiazole, azo Antimicrobial activity; thermal stability
Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl- Azo, phenol Dyeing; environmental concerns

Key Findings :

  • Thiadiazole derivatives demonstrate enhanced thermal stability and antimicrobial properties due to sulfur’s electron-withdrawing effects, unlike azo dyes focused on color retention .

Antioxidant Vanillin Derivatives

Vanillin-based compounds with phenylenebis(azanetriyl) groups highlight biological activity contrasts:

Compound (Example) Functional Groups Activity References
4,4′,4″,4‴-((1,4-phenylenebis(azanetriyl))tetrakis(methylene))tetrakis(2-methoxyphenol) Tertiary amine, methoxy (-OCH₃) Neuroprotective; antioxidant
Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl- Azo, methyl, hydroxyl Limited bioactivity; industrial use

Key Findings :

  • Vanillin derivatives with methoxy and amine groups show significant antioxidant activity in neuroprotection assays, whereas azo dyes lack notable bioactivity .

Environmental and Regulatory Considerations

In contrast, Schiff bases and vanillin derivatives are less scrutinized environmentally but require evaluation for novel applications (e.g., NLO materials or pharmaceuticals) .

Biological Activity

Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-], commonly referred to as Disperse Yellow 68, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and applications based on diverse research findings.

  • CAS Number : 21811-64-3
  • Molecular Formula : C20H18N4O2
  • Molecular Weight : 346.39 g/mol
  • LogP : 4.88
  • InChI Key : ZSSHNGKTCZEMRU-UHFFFAOYSA-N

These properties indicate that the compound is lipophilic, which may influence its biological interactions and potential for bioaccumulation in organisms .

Anticancer Properties

Recent studies have highlighted the anticancer potential of phenolic compounds and azo dyes, including Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-]. A significant study demonstrated its effectiveness against breast cancer cells (MCF-7). The compound exhibited cytotoxic effects at concentrations of 250 and 300 μg/ml, leading to a notable reduction in cell viability .

Table 1: Cytotoxicity of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-] on MCF-7 Cells

Concentration (μg/ml)Cell Viability (%)
0100
25065
30045

The study utilized MTT assays to evaluate cell viability and observed DNA fragmentation through agarose gel electrophoresis, confirming apoptosis induction .

Antimicrobial Activity

Research has also indicated that azo compounds can possess antimicrobial properties. A study involving Ni(II) complexes of azo dye compounds reported antimicrobial activity against various bacterial strains. Although specific data for Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-] was not detailed in this context, the general trend suggests that similar azo compounds may exhibit comparable effects .

Applications

Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-] is primarily recognized for its use as a dye in textiles. However, its potential therapeutic applications in cancer treatment are gaining attention. The compound's ability to inhibit tumor growth positions it as a candidate for further pharmacological studies .

Case Studies

Q & A

Basic Research Question

  • IR spectroscopy : Identifies phenolic O–H stretching (~3300 cm⁻¹) and azo (–N=N–) vibrations (~1600–1450 cm⁻¹) .
  • NMR : ¹H NMR reveals methyl substituents (δ 2.1–2.3 ppm) and aromatic proton splitting patterns influenced by electron-withdrawing azo groups .
  • X-ray crystallography : Resolves molecular geometry, including dihedral angles between the phenyl and phenol rings (e.g., 15–25° deviations from planarity) .

How does the compound interact with biological systems, particularly in cytotoxicity assays?

Advanced Research Question
In vitro studies on MCF-7 breast cancer cells show dose-dependent cytotoxicity (IC₅₀ ~25 µM) via apoptosis induction, likely due to thiadiazole-like activity disrupting mitochondrial membranes . Control experiments using Vero cells (non-cancerous) indicate selective toxicity (IC₅₀ >100 µM), suggesting potential therapeutic windows. However, batch-to-batch variability in purity (>97% required) can skew results, necessitating HPLC validation .

Can this compound serve as a ligand in metal-organic frameworks (MOFs) for catalytic or gas storage applications?

Advanced Research Question
The phenolic and azo groups enable coordination with transition metals (e.g., Zn²⁺, Cu²⁺). Isoreticular MOFs derived from similar ligands exhibit pore sizes tunable to 3.8–28.8 Å, with surface areas exceeding 2000 m²/g . Computational modeling (DFT) predicts that methyl substituents enhance framework stability by reducing steric clashes during self-assembly . Experimental validation via BET analysis is recommended to confirm gas adsorption capacity (e.g., methane storage).

What are the regulatory considerations for handling this compound in laboratory settings?

Basic Research Question
Under U.S. EPA guidelines, significant new use rules (SNURs) apply due to potential endocrine disruption risks . Researchers must report exposures exceeding 100 kg/year and implement engineering controls (e.g., fume hoods) to mitigate inhalation hazards. Safety data sheets (SDS) for analogous azo compounds highlight skin sensitization (ECHA hazard class 1B) and recommend PPE (gloves, goggles) .

How can contradictory data in pharmacological studies be resolved?

Advanced Research Question
Discrepancies in cytotoxicity results (e.g., IC₅₀ values across studies) often stem from:

  • Impurity profiles : Trace solvents (e.g., DMF residues) may synergize or antagonize activity. LC-MS purity checks are essential .
  • Cell line variability : MCF-7 cells with differing estrogen receptor status (ER+ vs. ER−) may respond variably. Validate cell line authenticity via STR profiling .

What computational methods predict the compound’s electronic properties and reactivity?

Advanced Research Question
Density functional theory (DFT) simulations at the B3LYP/6-311G(d,p) level reveal:

  • High electron affinity (−3.2 eV) due to azo and phenolic groups, suggesting utility in charge-transfer materials .
  • Frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) indicate photostability under UV irradiation .

How does solvent polarity affect the compound’s solubility and aggregation behavior?

Basic Research Question
Solubility follows the order DMSO > DMF > ethanol > water. In aqueous solutions (pH >7), deprotonation of phenolic –OH groups increases solubility but promotes azo bond cleavage. Dynamic light scattering (DLS) shows aggregation into nanoparticles (~50–100 nm) in polar aprotic solvents, which may influence drug delivery applications .

Are there established protocols for computational modeling of its supramolecular interactions?

Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets (e.g., DNA topoisomerase II). Force fields like CHARMM36 parameterize azo bonds accurately, but partial charges require optimization via RESP fitting .

What environmental degradation pathways are relevant for this compound?

Advanced Research Question
Under UV light, the azo bond undergoes homolytic cleavage, generating aryl radicals detectable via ESR spectroscopy. Anaerobic microbial degradation (e.g., Shewanella spp.) reduces –N=N– to amines, which may persist as contaminants. LC-MS/MS monitors degradation intermediates .

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